3-Bromo-4-chloro-5-nitrotoluene

Lipophilicity Drug Design Physicochemical Properties

This polysubstituted halonitrotoluene offers orthogonal Br/Cl handles for sequential cross-coupling, enabling systematic SAR exploration around a common core. Unlike isomers, its defined 1,2,3,5-substitution ensures reproducible regioselectivity in drug and agrochemical synthesis. With a melting point of 58-59°C and XLogP of 3.4, it targets moderately lipophilic binding pockets. Avoid generic substitution risk—choose the exact building block for reliable pharmaceutical and crop protection R&D.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48
CAS No. 89642-18-2
Cat. No. B3298172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-5-nitrotoluene
CAS89642-18-2
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
InChIKeyAHQZTSMMQGYNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2) Properties and Role as a Synthetic Intermediate


3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2) is a polysubstituted aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol [1]. It features a benzene ring substituted with a methyl group, a nitro group (-NO2), a chlorine atom, and a bromine atom. The compound is primarily used as a building block or intermediate in organic synthesis, with applications in pharmaceutical and agrochemical research [1]. Its solid form has a melting point in the range of 58-59 °C, and it presents typical hazards for halogenated nitroaromatics, including being harmful if swallowed and causing skin and eye irritation [REFS-1, REFS-2].

Procurement Risk: Why a Standard Halonitrotoluene Cannot Replace 3-Bromo-4-chloro-5-nitrotoluene


In the class of halonitrotoluenes, the specific ring substitution pattern (1,2,3,5-tetrasubstitution with Br, Cl, NO2, and CH3 groups) defines a molecule's unique chemical and physical properties. Interchanging isomers like 2-Bromo-4-chloro-5-nitrotoluene or 3-Bromo-5-chloro-2-nitrotoluene introduces significant, often unpredictable, risks [1]. These include changes in reactivity and regioselectivity in cross-coupling reactions, differences in lipophilicity (XLogP) that can impact biological assays, and potential alterations in toxicity profiles. The unique substitution pattern of 3-Bromo-4-chloro-5-nitrotoluene provides specific handling and reactivity characteristics that cannot be assumed for other halonitrotoluenes, making generic substitution a high-risk strategy for reproducible research [1].

Quantitative Differentiation: 3-Bromo-4-chloro-5-nitrotoluene vs. Closest Structural Analogs


Lipophilicity Benchmark: XLogP Comparison with 2-Bromo-4-chloro-5-nitrotoluene

The substitution pattern directly impacts lipophilicity, a key determinant in ADME properties. 3-Bromo-4-chloro-5-nitrotoluene has a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1]. In contrast, its regioisomer, 2-Bromo-4-chloro-5-nitrotoluene, has a reported XLogP of 2.8 [2]. This difference in lipophilicity is significant and will lead to different behavior in biological systems and chromatographic separations.

Lipophilicity Drug Design Physicochemical Properties

Safety and Handling: GHS Hazard Classification for Procurement and Risk Assessment

The specific GHS hazard statements for 3-Bromo-4-chloro-5-nitrotoluene provide a clear, standardized safety profile that is essential for laboratory management and procurement decisions. The compound carries specific hazard codes H302, H315, H319, and H335 . This is in contrast to a simpler nitroaromatic like 4-Nitrotoluene, which may have a different profile (e.g., H302, H373, H411) , indicating different long-term or environmental hazards.

Safety Data GHS Classification Occupational Health

Synthetic Utility: Regioselectivity in Cross-Coupling Reactions

The presence of two different halogen atoms (Br and Cl) ortho to each other on the ring provides a unique synthetic handle. The carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions (e.g., Suzuki, Stille), allowing for sequential, site-selective functionalization . This is a key differentiating factor from analogs with only one halogen (e.g., 3-Bromo-5-nitrotoluene) or those with two identical halogens (e.g., 3,5-Dichloro-4-nitrotoluene), where such orthogonal reactivity is not possible.

Cross-Coupling Organic Synthesis Regioselectivity

Physical Property: Defined Melting Point for Purity and Handling Assessment

The compound's melting point is a key physical property for assessing purity and planning handling procedures. 3-Bromo-4-chloro-5-nitrotoluene has a reported melting point of 58-59 °C . This is significantly different from a related isomer, 2-Bromo-4-chloro-6-nitrotoluene, which has a reported melting point of 46-48 °C . This difference is a simple, quantifiable metric that confirms the compound's identity and can indicate purity.

Material Handling Quality Control Physical Property

Key Application Scenarios for 3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2)


Advanced Building Block for Pharmaceutical R&D

As a densely functionalized aromatic building block with orthogonal halogen handles, 3-Bromo-4-chloro-5-nitrotoluene is ideally suited for the synthesis of complex drug-like molecules . Its specific lipophilicity (XLogP 3.4) [1] makes it a candidate for building compound libraries targeting moderately lipophilic binding pockets, where an analog with an XLogP of 2.8 might show reduced permeability.

Precursor for Agrochemical Lead Optimization

Halogenated nitroaromatic compounds are a common class of intermediates for synthesizing active ingredients in crop protection . The ability to sequentially modify the bromo- and chloro-substituents allows for the systematic exploration of structure-activity relationships (SAR) around a common core, accelerating the discovery of new herbicides or fungicides.

Internal Standard for Analytical Method Development

The unique combination of physical properties (melting point 58-59°C) and chemical stability make it a candidate for use as an internal standard or reference material in analytical chemistry, particularly for methods like HPLC or GC-MS that are used to quantify similar halogenated aromatic compounds in complex mixtures.

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